ETHYL 2-[(2-AMINO-5-CHLORO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE
Description
ETHYL 2-[(2-AMINO-5-CHLORO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, a chloro group, and a methyl group attached to a pyrimidine ring, along with a sulfanylacetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
ethyl 2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c1-3-15-6(14)4-16-8-7(10)5(2)12-9(11)13-8/h3-4H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZXXPDLOGZBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1Cl)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-AMINO-5-CHLORO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloro-4,6-dimethoxypyrimidine with methylamine under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with thiol-containing compounds under suitable conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure regulation.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-AMINO-5-CHLORO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
ETHYL 2-[(2-AMINO-5-CHLORO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-AMINO-5-CHLORO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The compound can inhibit or modulate the activity of enzymes by binding to their active
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
